molecular formula C6H3F2NO3 B127638 3,5-Difluoro-2-nitrophenol CAS No. 151414-46-9

3,5-Difluoro-2-nitrophenol

Cat. No. B127638
M. Wt: 175.09 g/mol
InChI Key: LIQHPNDCQUCZKL-UHFFFAOYSA-N
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Patent
US06943188B2

Procedure details

To a stirred solution of 2,3,4-trifluoronitrobenzene (5 g, 28.23 mmol) in dry methanol (70 ml) was added a solution of sodium (0.68, 29.46) in dry methanol (30 ml). The solution was stirred until all starting material was consumed (˜2 h). After concentration water was added and the solution was extracted with ether, dried over Na2SO4, filtered and concentrated to a yellow residue (4.65 g). To the solution of the yellow residue in dichloromethane (140 ml) was added boron tribromide (1M in dichloromethane, 40 ml) and stirred at room temperature overnight. Water was then added and the solution stirred for further 30 min. The organic phase was separated and the water phase was extracted with ether. The combined organic phase were dried over Na2SO4, filtered and concentrated in vacuo to give a brownish residue. The residue was taken up into ether and washed with 2M sodium hydroxide and water. The water and sodium hydroxide washings were combined and neutralized with 6M HCl and extracted with ether, dried over Na2SO4 and evaporated to give a yellow residue which was purified by flash chromatography on silica gel with EtOAc:Heptan; 1:2 as eluent to give the desired product 2 g, 11.42 mmol.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:7](F)=[C:6]([F:9])[CH:5]=[CH:4][C:3]=1[N+:10]([O-:12])=[O:11].[Na].CC[O:16]CC>CO>[F:9][C:6]1[CH:5]=[C:4]([OH:16])[C:3]([N+:10]([O-:12])=[O:11])=[C:2]([F:1])[CH:7]=1 |^1:12|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
FC1=C(C=CC(=C1F)F)[N+](=O)[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Name
Quantity
70 mL
Type
solvent
Smiles
CO
Name
Quantity
30 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOCC

Conditions

Stirring
Type
CUSTOM
Details
The solution was stirred until all starting material
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was consumed (˜2 h)
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
After concentration water
ADDITION
Type
ADDITION
Details
was added
EXTRACTION
Type
EXTRACTION
Details
the solution was extracted with ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a yellow residue (4.65 g)
ADDITION
Type
ADDITION
Details
To the solution of the yellow residue in dichloromethane (140 ml) was added boron tribromide (1M in dichloromethane, 40 ml)
STIRRING
Type
STIRRING
Details
stirred at room temperature overnight
Duration
8 (± 8) h
ADDITION
Type
ADDITION
Details
Water was then added
STIRRING
Type
STIRRING
Details
the solution stirred for further 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The organic phase was separated
EXTRACTION
Type
EXTRACTION
Details
the water phase was extracted with ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phase were dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a brownish residue
WASH
Type
WASH
Details
washed with 2M sodium hydroxide and water
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give a yellow residue which
CUSTOM
Type
CUSTOM
Details
was purified by flash chromatography on silica gel with EtOAc

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C(C(=C(C1)F)[N+](=O)[O-])O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 11.42 mmol
AMOUNT: MASS 2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.